molecular formula C38H24N4O3 B11094059 2-(2-Furyl)-4-{8-[2-(2-furyl)-4-phenyl-1H-imidazol-5-YL]dibenzo[B,D]furan-2-YL}-5-phenyl-1H-imidazole

2-(2-Furyl)-4-{8-[2-(2-furyl)-4-phenyl-1H-imidazol-5-YL]dibenzo[B,D]furan-2-YL}-5-phenyl-1H-imidazole

Cat. No.: B11094059
M. Wt: 584.6 g/mol
InChI Key: YCXIPQXJWVRRNM-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule that combines various aromatic rings and functional groups. Let’s break it down:

    2-(2-Furyl): This part contains a furan ring (a five-membered oxygen-containing heterocycle) with a furyl group attached.

    4-{8-[2-(2-furyl)-4-phenyl-1H-imidazol-5-YL]dibenzo[B,D]furan-2-YL}: Here, we have a dibenzo[b,d]furan fused to an imidazole ring, along with a phenyl group.

    5-phenyl-1H-imidazole: Finally, we end with another imidazole ring, this time substituted with a phenyl group.

Phew! Now that we’ve deciphered the name, let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, including cyclization reactions and aromatic substitutions. While I don’t have specific details for this exact compound, similar reactions can be used. For instance:

    Cyclization: Starting from appropriate precursors, cyclization reactions can form the imidazole and furan rings.

    Aromatic Substitution: Introducing phenyl groups via electrophilic aromatic substitution reactions.

Industrial Production:: Industrial-scale production typically involves optimizing these synthetic routes, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The furan and phenyl rings are susceptible to oxidation.

    Reduction: Reduction of the imidazole or furan rings may be relevant.

    Substitution: Aromatic substitution reactions (e.g., Friedel-Crafts) can modify the phenyl groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or PCC.

    Reduction: Reducing agents such as LiAlH₄ or NaBH₄.

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. These could include derivatives with altered phenyl groups or variations in the imidazole and furan rings.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a versatile building block for designing new molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential drug candidates due to its structural complexity.

    Industry: Used in materials science or as ligands in catalysis.

Mechanism of Action

The exact mechanism remains elusive without specific studies. it likely interacts with cellular receptors or enzymes, affecting biological pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare it to other imidazole-furan hybrids. Its uniqueness lies in the intricate fusion of multiple aromatic rings.

Properties

Molecular Formula

C38H24N4O3

Molecular Weight

584.6 g/mol

IUPAC Name

2-(furan-2-yl)-4-[8-[2-(furan-2-yl)-4-phenyl-1H-imidazol-5-yl]dibenzofuran-2-yl]-5-phenyl-1H-imidazole

InChI

InChI=1S/C38H24N4O3/c1-3-9-23(10-4-1)33-35(41-37(39-33)31-13-7-19-43-31)25-15-17-29-27(21-25)28-22-26(16-18-30(28)45-29)36-34(24-11-5-2-6-12-24)40-38(42-36)32-14-8-20-44-32/h1-22H,(H,39,41)(H,40,42)

InChI Key

YCXIPQXJWVRRNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CO3)C4=CC5=C(C=C4)OC6=C5C=C(C=C6)C7=C(N=C(N7)C8=CC=CO8)C9=CC=CC=C9

Origin of Product

United States

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